molecular formula C10H10N2O3 B2548732 2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid CAS No. 1552568-25-8

2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B2548732
CAS No.: 1552568-25-8
M. Wt: 206.201
InChI Key: PHSCUPGANSHXNN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a dimethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with dimethylformamide dimethyl acetal (DMF-DMA) to form the benzoxazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may involve the use of halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzoxazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    2-(Dimethylamino)-1,3-benzothiazole-7-carboxylic acid: Contains a sulfur atom instead of an oxygen atom in the ring, which can influence its electronic properties and reactivity.

    2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid: The carboxylic acid group is positioned differently, which can affect its steric and electronic interactions.

Uniqueness

2-(Dimethylamino)-1,3-benzoxazole-7-carboxylic acid is unique due to the specific positioning of the dimethylamino and carboxylic acid groups, which can influence its chemical reactivity and interactions with biological targets. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(dimethylamino)-1,3-benzoxazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12(2)10-11-7-5-3-4-6(9(13)14)8(7)15-10/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSCUPGANSHXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC(=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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